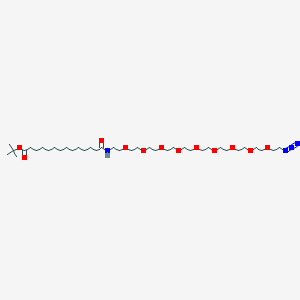

Azide-PEG9-amido-C12-Boc

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 14-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-14-oxotetradecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H74N4O12/c1-38(2,3)54-37(44)15-13-11-9-7-5-4-6-8-10-12-14-36(43)40-16-18-45-20-22-47-24-26-49-28-30-51-32-34-53-35-33-52-31-29-50-27-25-48-23-21-46-19-17-41-42-39/h4-35H2,1-3H3,(H,40,43) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMDPQVNGBQXBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H74N4O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

779.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Azide-PEG9-amido-C12-Boc: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG9-amido-C12-Boc is a heterobifunctional linker molecule increasingly utilized in the field of targeted protein degradation and bioconjugation. As a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this linker facilitates the assembly of these novel therapeutic agents. Its structure incorporates a terminal azide group for "click chemistry," a polyethylene glycol (PEG) spacer to enhance solubility and optimize spatial orientation, and a Boc-protected amine for subsequent conjugation. This guide provides a comprehensive overview of the structure, molecular weight, and applications of this compound, complete with experimental protocols and workflow diagrams.

Core Molecular Information

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₃₈H₇₄N₄O₁₂ |

| Molecular Weight | 779.01 g/mol |

| IUPAC Name | tert-butyl (1-(2-(2-(2-(2-(2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)-12-oxotetradecyl)carbamate |

| Synonyms | 13-(Azide-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

| Storage | Store at -20°C for long-term stability.[1][2] |

Chemical Structure and Key Functional Groups

This compound is a precisely designed molecule with distinct functional domains that enable its utility in multi-step synthetic strategies.

Applications in PROTAC Synthesis

This compound is primarily employed as a linker in the synthesis of PROTACs.[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

The synthesis of a PROTAC using this compound typically involves a multi-step process, which is illustrated in the workflow diagram below.

Experimental Protocols

The following are representative protocols for the key steps in the utilization of this compound for the synthesis of a PROTAC.

Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or argon atmosphere (optional)

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg of linker) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine-TFA salt can be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide-functionalized linker and an alkyne-modified ligand for the target protein.

Materials:

-

Azide-functionalized linker-E3 ligase construct

-

Alkyne-functionalized target protein ligand

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Solvent (e.g., DMSO/water mixture)

Procedure:

-

Dissolve the azide-functionalized linker-E3 ligase construct and the alkyne-functionalized target protein ligand in a suitable solvent system (e.g., DMSO/water 4:1).

-

In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA in water.

-

Add the copper catalyst solution to the reaction mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate in water.

-

Stir the reaction at room temperature for 2-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the PROTAC can be purified by preparative HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is suitable for biological systems where copper toxicity is a concern. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

-

Azide-functionalized linker-E3 ligase construct

-

DBCO-functionalized target protein ligand

-

Biocompatible buffer (e.g., PBS, pH 7.4) or organic solvent (e.g., DMSO)

Procedure:

-

Dissolve the azide-functionalized linker-E3 ligase construct and the DBCO-functionalized target protein ligand in a suitable solvent.

-

Mix the two solutions.

-

Incubate the reaction mixture at room temperature for 1-12 hours. The reaction can also be performed at 37°C to increase the rate.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, purify the final PROTAC using an appropriate method, such as preparative HPLC.

Signaling Pathway Context

While this compound itself is not directly involved in signaling pathways, the PROTACs synthesized using this linker are designed to modulate cellular signaling by inducing the degradation of specific target proteins. The general mechanism of action for a PROTAC is depicted below.

Conclusion

This compound is a versatile and valuable tool for researchers in drug discovery and chemical biology. Its well-defined structure, featuring orthogonal reactive handles and a beneficial PEG spacer, facilitates the modular synthesis of complex molecules like PROTACs. The experimental protocols provided herein offer a starting point for the practical application of this linker in the development of novel therapeutics aimed at targeted protein degradation. As the field of targeted protein degradation continues to expand, the demand for sophisticated and reliable linkers such as this compound is expected to grow.

References

The Strategic Role of the PEG9 Spacer in Azide-PEG9-amido-C12-Boc: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, the design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) are of paramount importance. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target protein ligand, an E3 ligase ligand, and a crucial linker that connects them. The linker is not merely a passive spacer but an active determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex. This technical guide delves into the specific role of the PEG9 spacer within the PROTAC linker molecule, Azide-PEG9-amido-C12-Boc.

This compound is a discrete polyethylene glycol (dPEG) based linker designed for the synthesis of PROTACs.[1][][3] Its structure features a nine-unit polyethylene glycol (PEG9) chain, which imparts specific and advantageous properties to the resulting PROTAC. The terminal azide group allows for facile and efficient conjugation to a target protein ligand or an E3 ligase ligand bearing an alkyne group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][4]

The Pivotal Functions of the PEG9 Spacer

The PEG9 spacer in this compound serves several critical functions that can significantly enhance the performance of a PROTAC.[5][6]

Enhanced Solubility and Reduced Aggregation

Many potent small molecule ligands used in PROTAC design are hydrophobic, leading to poor aqueous solubility and a tendency to aggregate. The hydrophilic nature of the PEG9 spacer, composed of repeating ethylene glycol units, significantly improves the overall water solubility of the PROTAC molecule.[5][7] This enhanced solubility is crucial for preventing aggregation, which can impede cell permeability and lead to inaccurate in vitro assay results.

Optimized Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. The length and flexibility of the linker are critical in achieving the optimal geometry for this complex.[8][9] The PEG9 spacer provides a specific, defined length that can effectively bridge the distance between the two proteins without introducing excessive flexibility that might destabilize the complex. While the optimal linker length is target-dependent, a PEG9 spacer often represents a favorable starting point in PROTAC design.[10][11]

Improved Cell Permeability and Pharmacokinetics

The physicochemical properties of the linker directly impact a PROTAC's ability to cross the cell membrane and its overall pharmacokinetic profile. The PEG9 spacer contributes to a favorable balance of hydrophilicity and lipophilicity, which can enhance cell permeability. Furthermore, PEGylation is a well-established strategy to increase the in vivo half-life of therapeutics by reducing renal clearance and protecting against enzymatic degradation.[6]

Quantitative Data on PEG Linker Length and PROTAC Efficacy

While specific quantitative data for PROTACs incorporating the precise this compound linker is not extensively published, the impact of PEG linker length on PROTAC performance has been systematically studied for various targets. The following tables summarize representative data from the literature, illustrating the critical nature of linker length optimization.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

| PROTAC Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| PEG3 | ~12 | >1000 | <20 |

| PEG4 | ~15 | 100 | ~60 |

| PEG5 | ~18 | 20 | >90 |

| PEG6 | ~21 | 50 | ~85 |

This table presents a summary of findings from multiple studies on ERα-targeting PROTACs, demonstrating that a linker of intermediate length often provides optimal degradation efficiency. The specific values are representative and intended for comparative purposes.

Table 2: Effect of Linker Length on TANK-binding kinase 1 (TBK1) Degradation

| PROTAC Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | <12 | No Activity | 0 |

| Alkyl/Ether | 12 | ~500 | ~70 |

| Alkyl/Ether | 21 | 3 | 96 |

| Alkyl/Ether | 29 | 292 | 76 |

This table summarizes data on TBK1-targeting PROTACs, highlighting that a minimum linker length is often required to initiate degradation, with efficacy decreasing beyond an optimal length.[11]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the synthesis and evaluation of PROTACs utilizing this compound.

Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized ligand (either for the target protein or the E3 ligase) to this compound.

Materials:

-

Alkyne-functionalized ligand

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Solvent (e.g., DMSO/water mixture)

-

Purification system (e.g., HPLC)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the alkyne-functionalized ligand in DMSO.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-functionalized ligand (1 equivalent) and this compound (1.2 equivalents).

-

Add the solvent to achieve a final reaction concentration of approximately 1-5 mM.

-

Add the copper ligand (e.g., THPTA) to the reaction mixture (final concentration ~1 mM).

-

Add CuSO4 to the reaction mixture (final concentration ~0.2 mM).

-

Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration ~2 mM).

-

-

Reaction and Monitoring:

-

Allow the reaction to proceed at room temperature for 1-4 hours.

-

Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC product.

-

-

Purification:

-

Once the reaction is complete, purify the PROTAC using reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol outlines the procedure to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

Materials:

-

Cultured cells expressing the target protein

-

Synthesized PROTAC

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

-

Visualizations

PROTAC Mechanism of Action

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow for PROTAC Evaluation

Caption: Workflow for PROTAC synthesis and evaluation.

Conclusion

The PEG9 spacer in this compound is a critical component that significantly influences the properties and efficacy of the resulting PROTAC. Its defined length, flexibility, and hydrophilicity contribute to improved solubility, optimized ternary complex formation, and favorable pharmacokinetic properties. While the optimal linker design is ultimately dependent on the specific target and E3 ligase, the well-characterized nature of the PEG9 spacer makes this compound a valuable and rational choice for the synthesis of novel protein degraders. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate PROTACs incorporating this versatile linker.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. precisepeg.com [precisepeg.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of the Linker in PROTAC Design

An In-depth Technical Guide to the Function of the C12 Alkyl Chain in PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the body's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is the foundational step for subsequent polyubiquitination and proteasomal degradation of the target protein.[4][5]

While significant focus is often placed on the warhead and E3 ligase ligand, the linker is far more than a passive spacer.[3] Its length, composition, and rigidity are critical determinants of a PROTAC's efficacy, directly influencing the stability of the ternary complex, physicochemical properties, and overall bioactivity.[2][6][7] Among the various linker motifs, simple alkyl chains are frequently used as starting points in PROTAC design, with longer chains such as the C12 alkyl chain being employed to modulate specific properties.[1][] This guide provides a detailed examination of the function of the C12 alkyl chain in PROTAC linkers, supported by quantitative data, experimental protocols, and key visualizations.

The C12 Alkyl Chain: Physicochemical Properties and Rationale for Use

Alkyl linkers are saturated hydrocarbon chains that are synthetically accessible and generally exhibit high metabolic stability.[2][] The C12 alkyl chain, a relatively long and non-polar linker, is specifically incorporated to leverage its significant hydrophobicity.

Key Functions and Effects:

-

Enhanced Lipophilicity and Membrane Permeability : A primary function of a long alkyl chain is to increase the lipophilicity of the PROTAC molecule.[] PROTACs are often large molecules that struggle to cross the cell membrane.[9][10] By increasing the hydrocarbon content, the C12 linker can enhance passive diffusion across the lipid bilayer, improving cell permeability and bioavailability.[] Studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform more hydrophilic polyethylene glycol (PEG)-linked analogues in permeability assays.[] Longer chains (C10-C12) are specifically used to enhance lipophilicity for systems requiring deeper membrane penetration or to facilitate advantageous hydrophobic interactions.[]

-

Modulation of Solubility : The increased hydrophobicity imparted by a C12 chain comes with a trade-off: reduced aqueous solubility.[2][] This can be a significant challenge, and formulation strategies or the inclusion of strategically placed heteroatoms may be required to achieve an optimal balance between permeability and solubility.[]

-

Influence on Ternary Complex Formation : The length and flexibility of the linker are paramount for achieving a productive ternary complex. A linker that is too long, such as a C12 chain in some contexts, can introduce excessive flexibility, leading to an unstable ternary complex and inefficient ubiquitination.[4] However, for certain POI-E3 ligase pairs, a longer linker may be necessary to span the distance between the binding sites and avoid steric hindrance.[4] The optimal linker length is highly dependent on the specific biological system and must be determined empirically.[4][11]

Visualizing the PROTAC Mechanism and Experimental Workflows

To understand the context in which the linker functions, it is essential to visualize the overall PROTAC mechanism of action and the workflows used to evaluate its performance.

Quantitative Analysis of Linker Length on PROTAC Efficacy

The optimization of linker length is a critical step in PROTAC development. While specific data for a C12 (dodecamethylene) linker is often part of broader linker scanning studies, the general principle is that an optimal length or "sweet spot" exists for maximal degradation.[4] Data from various studies illustrate this concept.

| Target Protein | PROTAC / Ligand | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Cell Line | Reference |

| ERα | Estradiol-based | SCF | Alkyl | 8 | >1000 nM | <20 | MCF7 | [11][12] |

| Alkyl | 12 | ~500 nM | ~50 | MCF7 | [12] | |||

| Alkyl | 16 | ~10 nM | >80 | MCF7 | [11][12] | |||

| Alkyl | 20 | >1000 nM | <20 | MCF7 | [11][12] | |||

| BRD9 | VZ185 Precursor | VHL | PEG/Alkyl | Short | Inactive | N/A | MOLM-13 | [13] |

| VZ185 | VHL | PEG/Alkyl | Optimized | 8.5 nM | ~95 | MOLM-13 | [13] | |

| Androgen Receptor (AR) | SARM Ligand 3 | Cereblon | PEG | - | 1.7 x 10⁻⁶ cm s⁻¹ (A2B Papp) | N/A | Caco-2 | [14] |

| SARM Ligand 3 | VHL-1 | PEG | - | 0.2 x 10⁻⁶ cm s⁻¹ (A2B Papp) | N/A | Caco-2 | [14] | |

| H-PGDS | PROTAC1 (TFC-007) | Cereblon | Rigid (no flexible linker) | - | 18.7 pM | >90 | KU812 | [15] |

| PROTAC2 (TFC-007) | Cereblon | Rigid (no flexible linker) | - | 27.6 pM | >90 | KU812 | [15] |

Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. Papp is the apparent permeability coefficient.

The data for ERα degradation clearly demonstrates the "sweet spot" phenomenon, where a 16-atom alkyl linker provides optimal efficacy, while both shorter (12-atom) and longer linkers are significantly less potent.[11][12] This underscores that while a C12 linker might be an improvement over a very short one, it may not be the optimal length for every system.

Key Experimental Protocols

Validating the function of a PROTAC requires a suite of robust assays. Below are detailed protocols for key experiments used to characterize PROTACs with C12 alkyl linkers.

Western Blot for DC50 and Dmax Determination

This is a classical method to quantify the reduction in target protein levels.[16][17]

-

Principle : This technique uses specific antibodies to detect the POI after separation by size using gel electrophoresis. The band intensity, proportional to the protein amount, is quantified to measure degradation.[16]

-

Methodology :

-

Cell Culture and Treatment : Seed cells (e.g., MCF7, HEK293) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time, typically 18-24 hours.[18]

-

Cell Lysis : Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE : Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

-

Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18] Also probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[16]

-

Detection and Analysis : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and plot the results against the log of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression.[16][18]

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay is used to predict passive membrane permeability.[19][20]

-

Principle : PAMPA measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane that mimics the cell membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[19]

-

Methodology :

-

Membrane Preparation : Coat a 96-well microfilter plate (donor plate) with a solution of a lipid mixture (e.g., 2% w/v phosphatidylcholine in dodecane) to form the artificial membrane.

-

Compound Preparation : Prepare the PROTAC solution in a buffer at a known concentration (e.g., 100 µM) in a 96-well donor plate.

-

Assay Setup : Fill a 96-well acceptor plate with buffer. Place the lipid-coated donor plate on top of the acceptor plate, ensuring the bottom of the donor wells is in contact with the acceptor buffer.

-

Incubation : Incubate the plate assembly at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.

-

Quantification : After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

-

Data Analysis : Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA) / ((VD + VA) * Area * Time) * ln(1 - [C]A / [C]eq) Where VD and VA are the volumes of the donor and acceptor wells, Area is the filter area, Time is the incubation time, [C]A is the compound concentration in the acceptor well, and [C]eq is the equilibrium concentration.

-

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

- 9. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]

- 14. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Azide-PEG9-amido-C12-Boc: A Versatile Bifunctional Crosslinker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of targeted protein degradation has opened new frontiers in therapeutic intervention. At the heart of this revolution are bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which are meticulously designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] The success of these molecular degraders is critically dependent on the chemical linker that connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[3] Azide-PEG9-amido-C12-Boc has emerged as a highly valuable bifunctional crosslinker in this context, offering a unique combination of a polyethylene glycol (PEG) spacer for improved physicochemical properties and orthogonal reactive handles for sequential conjugation.[4][]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in the synthesis of bifunctional molecules, and its application in targeted drug development.

Core Properties of this compound

This compound is a heterobifunctional linker designed for modular and efficient synthesis of complex bioconjugates.[4] Its structure incorporates three key features: an azide (N3) group for bioorthogonal "click" chemistry, a nine-unit polyethylene glycol (PEG9) chain to enhance solubility and pharmacokinetic properties, and a Boc-protected amine on a C12 alkyl chain for subsequent amide bond formation.[6][7]

| Property | Value | Source |

| Molecular Formula | C38H74N4O12 | [6] |

| Molecular Weight | 779.01 g/mol | [4] |

| Appearance | White to off-white solid | [] |

| Solubility | Soluble in common organic solvents such as DCM, DMF, and DMSO. The PEG chain imparts some aqueous solubility. | [8] |

| Storage | Store at -20°C for long-term stability. | [6] |

Mechanism of Action in PROTAC-Mediated Protein Degradation

When incorporated into a PROTAC, the this compound linker serves to connect a warhead that binds to a protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[9][10][11]

Experimental Protocols

The synthesis of a bifunctional molecule, such as a PROTAC, using this compound typically involves a three-stage process:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide functionality of the linker is reacted with an alkyne-modified warhead (targeting the POI).[4]

-

Boc Deprotection: The Boc protecting group on the amine is removed under acidic conditions to reveal a primary amine.[8]

-

Amide Coupling: The newly exposed amine is coupled with a carboxylic acid-functionalized E3 ligase ligand.[12]

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the coupling of the azide terminus of this compound with an alkyne-functionalized warhead.

Materials:

-

This compound

-

Alkyne-functionalized warhead (1.0-1.2 equivalents)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 equivalents)

-

Sodium ascorbate (0.5 equivalents)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended)

-

Solvent: A mixture of DMF and water or DMSO

Procedure:

-

Dissolve this compound and the alkyne-functionalized warhead in the chosen solvent in a reaction vessel.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

In a separate vial, prepare a premix of CuSO4·5H2O and, if used, the copper-chelating ligand in the reaction solvent.

-

Add the copper sulfate solution (and ligand) to the reaction mixture, followed by the addition of a freshly prepared solution of sodium ascorbate.

-

Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[13]

-

Upon completion, quench the reaction by adding a copper chelator such as EDTA.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting intermediate by flash column chromatography.

Protocol 2: Boc Deprotection

This protocol details the removal of the Boc protecting group to expose the primary amine.

Materials:

-

Warhead-Linker-NHBoc intermediate from Protocol 1

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional scavenger)

Procedure:

-

Dissolve the Boc-protected intermediate in DCM (0.1-0.2 M concentration).[8]

-

Cool the solution to 0°C in an ice bath.

-

Add TFA to a final concentration of 20-50% (v/v). If the warhead contains acid-sensitive groups, a lower concentration of TFA and the addition of a scavenger like TIS (2.5-5% v/v) is recommended.[8]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[8]

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.

-

For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate to yield the free amine.[8]

Protocol 3: Amide Coupling

This protocol describes the final step of coupling the deprotected amine with a carboxylic acid-functionalized E3 ligase ligand.

Materials:

-

Warhead-Linker-NH2 intermediate from Protocol 2

-

Carboxylic acid-functionalized E3 ligase ligand (1.0-1.2 equivalents)

-

Coupling reagent, e.g., HATU or EDC (1.2 equivalents)

-

Non-nucleophilic base, e.g., DIPEA (2-3 equivalents)

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

Dissolve the amine intermediate and the carboxylic acid-functionalized E3 ligase ligand in anhydrous DMF.

-

Add the coupling reagent (e.g., HATU) and the base (e.g., DIPEA) to the reaction mixture.[12]

-

Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.[12]

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[12]

Bifunctional Nature and Logical Relationship

The utility of this compound lies in its orthogonal reactive ends, which allow for a controlled, stepwise synthesis of the final bifunctional molecule. This modularity is a key advantage in the development of PROTACs and other complex bioconjugates.

Conclusion

This compound is a powerful and versatile tool for the synthesis of bifunctional molecules, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined structure, featuring orthogonal reactive handles and a beneficial PEG spacer, facilitates a modular and efficient approach to the construction of complex therapeutic agents like PROTACs. The detailed protocols and conceptual diagrams provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this linker in their quest for novel and impactful therapies. As the principles of rational drug design continue to evolve, the strategic application of well-designed linkers such as this compound will undoubtedly play a pivotal role in the development of the next generation of precision medicines.

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. symeres.com [symeres.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. t-boc-N-amido-PEG5-azide, 911209-07-9 | BroadPharm [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. glenresearch.com [glenresearch.com]

The Azide Functional Group: A Linchpin for Click Chemistry in Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide functional group, a compact and highly energetic moiety, has emerged as a cornerstone of modern chemical biology and drug discovery. Its unique reactivity, particularly in the realm of "click chemistry," allows for the efficient and specific covalent ligation of molecules in complex biological environments. This guide provides a comprehensive technical overview of the azide's role in the two most prominent click reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

The Azide Functional Group: Properties and Safety Considerations

The azide group (-N₃) is a linear, 1,3-dipole that is relatively small and metabolically stable. Its "bioorthogonal" nature, meaning it does not readily react with naturally occurring functional groups in biological systems, makes it an ideal chemical handle for bioconjugation.[1] However, organic azides are energetic compounds and require careful handling.[2][3][4]

Safety Precautions for Handling Organic Azides:

-

Avoid Heat, Shock, and Friction: Organic azides can be explosive, especially those with a low carbon-to-nitrogen ratio.[2][3][4]

-

Use Appropriate Personal Protective Equipment (PPE): Always wear safety glasses, lab coats, and appropriate gloves.

-

Work in a Well-Ventilated Fume Hood: This is crucial to avoid inhalation of any potentially toxic or explosive compounds.

-

Avoid Contact with Heavy Metals: Azides can form highly sensitive and explosive heavy metal salts.

-

Quench Reactions Properly: Excess azide should be quenched safely before workup and disposal.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole. The reaction is catalyzed by copper(I) ions, which significantly accelerate the reaction rate compared to the uncatalyzed thermal cycloaddition.[5][6]

Mechanism of CuAAC

The currently accepted mechanism for CuAAC involves the formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner. The use of ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) oxidation state and further accelerate the reaction.[7][8]

Quantitative Data for CuAAC Reactions

The rate of CuAAC reactions is influenced by the choice of copper source, ligand, and solvent. The following table summarizes representative second-order rate constants for CuAAC reactions under various conditions.

| Alkyne | Azide | Ligand | Solvent | Rate Constant (M⁻¹s⁻¹) |

| Phenylacetylene | Benzyl Azide | THPTA | H₂O/t-BuOH | 1.3 x 10⁴ |

| Propargyl Alcohol | Benzyl Azide | TBTA | H₂O/t-BuOH | 7.6 x 10³ |

| Dansyl Alkyne | Azido-PEG-Biotin | BTTAA | PBS | ~10² - 10³ |

Note: Rate constants are approximate and can vary based on specific reaction conditions.

Experimental Protocol: CuAAC Bioconjugation of a Fluorescent Dye to a Protein

This protocol describes the labeling of an alkyne-modified protein with an azide-containing fluorescent dye.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS)

-

Azide-functionalized fluorescent dye (e.g., TAMRA-azide)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

THPTA ligand stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)

-

DMSO (for dissolving the dye)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Protein Solution: In a microcentrifuge tube, prepare a solution of the alkyne-modified protein at a final concentration of 1-5 mg/mL.

-

Prepare the Dye Solution: Dissolve the azide-functionalized dye in a minimal amount of DMSO to create a stock solution (e.g., 10 mM).

-

Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.

-

Initiate the Reaction: To the protein solution, add the following reagents in order, mixing gently after each addition:

-

Azide-dye solution (e.g., to a final concentration of 2-5 molar excess over the protein)

-

Aminoguanidine solution (to a final concentration of 5 mM)[5]

-

Catalyst premix

-

Sodium ascorbate solution (to a final concentration of 5 mM)

-

-

Incubate the Reaction: Gently rotate the reaction mixture at room temperature for 1-2 hours, protected from light.

-

Purify the Conjugate: Remove the excess dye and catalyst components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Characterize the Conjugate: Analyze the purified protein-dye conjugate using techniques such as UV-Vis spectroscopy and SDS-PAGE to confirm labeling.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or difluorinated cyclooctyne (DIFO). The inherent ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst.[9][10] This makes SPAAC particularly well-suited for applications in living cells and whole organisms.[11][12][13]

Mechanism of SPAAC

The SPAAC reaction is a [3+2] cycloaddition that proceeds through a concerted mechanism. The rate of the reaction is primarily dependent on the degree of ring strain in the cyclooctyne.

Quantitative Data for SPAAC Reactions

The kinetics of SPAAC are a critical consideration for in vivo experiments. The following table provides a comparison of second-order rate constants for various cyclooctynes with benzyl azide.

| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |

| DIBO | ~0.3 - 0.7[14] |

| DBCO | ~0.6 - 1.0[14] |

| BCN | ~0.06 - 0.1[14] |

| DIFO | ~1.3 |

| BARAC | ~9.3 |

Note: Reaction rates can vary depending on the solvent and temperature.[14][15]

Experimental Protocol: SPAAC Labeling of Glycoproteins on Live Cells

This protocol outlines the metabolic labeling of cell surface glycoproteins with an azido sugar followed by fluorescent labeling using a DBCO-functionalized dye.

Materials:

-

Mammalian cells in culture

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

DBCO-functionalized fluorescent dye (e.g., DBCO-488)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Labeling with DBCO-Dye:

-

Gently wash the cells twice with warm PBS to remove unincorporated Ac₄ManNAz.

-

Prepare a solution of the DBCO-dye in cell culture medium at a final concentration of 10-50 µM.

-

Add the DBCO-dye solution to the cells and incubate for 30-60 minutes at 37°C.

-

-

Washing:

-

Wash the cells three times with warm PBS to remove excess DBCO-dye.

-

-

Analysis:

-

Analyze the labeled cells using flow cytometry or fluorescence microscopy to quantify and visualize the fluorescently labeled glycoproteins.

-

Visualizing Biological Processes with Click Chemistry

Click chemistry provides a powerful tool for visualizing complex biological processes. The ability to specifically label biomolecules allows researchers to track their localization, interactions, and dynamics within living systems.

Signaling Pathway Visualization

Click chemistry has been instrumental in elucidating signaling pathways. For example, by incorporating an azido-modified amino acid into a receptor protein, its trafficking and downstream signaling events upon ligand binding can be tracked using fluorescent probes.[18]

Caption: PI3K/Akt signaling pathway initiated by ligand binding to an azide-labeled receptor.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a bioconjugation experiment using click chemistry.

Caption: General experimental workflow for bioconjugation using click chemistry.

Conclusion

The azide functional group, through its participation in CuAAC and SPAAC reactions, has revolutionized the fields of chemical biology, drug discovery, and materials science.[15][19] The ability to forge stable covalent bonds with high efficiency and specificity in complex environments has provided researchers with an unparalleled toolkit for labeling, tracking, and manipulating biomolecules. As new click reactions and bioorthogonal handles continue to be developed, the utility of the azide functional group is poised to expand even further, enabling new discoveries and therapeutic strategies.

References

- 1. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]

- 2. Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. | Semantic Scholar [semanticscholar.org]

- 4. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 6. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila [en.bio-protocol.org]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 12. benchchem.com [benchchem.com]

- 13. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A metabolically engineered spin-labeling approach for studying glycans on cells - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03874A [pubs.rsc.org]

- 18. elifesciences.org [elifesciences.org]

- 19. benchchem.com [benchchem.com]

The Advent of PROTACs: A Technical Guide to Targeted Protein Degradation and Linker Design

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond traditional inhibition-based modalities to embrace targeted protein degradation. At the forefront of this revolution is the groundbreaking Proteolysis Targeting Chimera (PROTAC) technology. This in-depth technical guide provides a comprehensive overview of PROTACs, their mechanism of action, and a detailed exploration of the critical role of linker design in achieving potent and selective protein degradation.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][] Unlike conventional small molecule inhibitors that merely block the function of a target protein, PROTACs facilitate its complete removal from the cell.[1] This "event-driven" pharmacology offers several key advantages, including the ability to target proteins previously considered "undruggable," overcome drug resistance, and achieve therapeutic effects at substoichiometric concentrations.[3]

A PROTAC molecule is comprised of three key components:

-

A ligand for the Protein of Interest (POI): This "warhead" specifically binds to the target protein.

-

A ligand for an E3 Ubiquitin Ligase: This "anchor" recruits an E3 ligase, a key enzyme in the UPS.

-

A chemical linker: This flexible or rigid chain connects the POI ligand and the E3 ligase ligand, playing a crucial role in the efficacy of the PROTAC.[4]

The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL), for which potent small molecule ligands have been developed.[4]

The PROTAC Mechanism of Action: A Step-by-Step Breakdown

The catalytic cycle of a PROTAC can be broken down into a series of distinct steps, culminating in the degradation of the target protein. This process is initiated by the formation of a ternary complex, a critical step for subsequent ubiquitination and degradation.

As illustrated in Figure 1, the PROTAC molecule first binds to both the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI. The resulting poly-ubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged POI into smaller peptides. The PROTAC molecule is then released and can participate in another cycle of degradation.

The Linchpin of Efficacy: PROTAC Linker Design

The chemical linker connecting the two ligands is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to induce a productive ternary complex.[3][5] The design of the linker involves careful consideration of its length, composition, and attachment points.

Linker Length

The length of the linker is paramount for optimal ternary complex formation. A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the POI and E3 ligase. Conversely, an overly long linker may result in a non-productive ternary complex where the ubiquitination sites on the POI are not accessible to the E2 enzyme.[6][7] The optimal linker length is highly dependent on the specific POI and E3 ligase pair and is often determined empirically.[6]

Linker Composition

The chemical makeup of the linker influences the PROTAC's solubility, cell permeability, and metabolic stability. Common linker motifs include:

-

Alkyl Chains: These provide flexibility and are synthetically straightforward to incorporate.

-

Polyethylene Glycol (PEG) Chains: PEG linkers can improve the solubility and pharmacokinetic properties of the PROTAC.[5]

-

Rigid Linkers: Incorporating cyclic structures like piperazine or alkynes can introduce rigidity, which may pre-organize the PROTAC into a conformation favorable for ternary complex formation.[]

Attachment Points

The points at which the linker is connected to the POI and E3 ligase ligands are also crucial. The exit vector from each ligand must be chosen to allow for productive ternary complex formation without disrupting the binding of the ligands to their respective proteins.

The following diagram illustrates a simplified decision-making process for linker design:

Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is typically characterized by two key parameters:

-

DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

The following tables summarize quantitative data for several PROTACs, illustrating the impact of linker length and composition on their degradation efficiency.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

| PROTAC | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) |

| dBET1 | JQ1 | Pomalidomide | PEG4 | 4 |

| Compound 2 | JQ1 | Pomalidomide | PEG2 | 27 |

| Compound 3 | JQ1 | Pomalidomide | PEG6 | 3 |

Data compiled from illustrative examples in the field.

Table 2: Structure-Activity Relationship of H-PGDS PROTACs [9][10]

| PROTAC | H-PGDS Ligand | E3 Ligase Ligand Conjugation | Linker Type | DC50 (pM) |

| PROTAC1 | TFC-007 | C5-Pomalidomide | Alkyl-PEG | 18.7 ± 1.5 |

| PROTAC2 | TFC-007 | C4-Pomalidomide | Alkyl-PEG | 27.6 ± 10.5 |

| PROTAC3 | TAS-205 | C4-Pomalidomide | Alkyl-PEG | 71.4 ± 34.8 |

| PROTAC4 | TAS-205 | C5-Pomalidomide | Alkyl-PEG | 23.8 ± 18.4 |

Table 3: Degradation of PI3K and mTOR by a Dual-Targeting PROTAC [11]

| PROTAC | Target | DC50 (nM) | Dmax (%) |

| GP262 | p110α | 227.4 | 71.3 |

| GP262 | p110γ | 42.23 | 88.6 |

| GP262 | mTOR | 45.4 | 74.9 |

Key Experimental Protocols

The development and characterization of PROTACs rely on a suite of robust biochemical and cellular assays. The following are detailed methodologies for key experiments.

Cellular Protein Degradation Assay (Western Blot)

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for electrophoresis.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

In Vitro Ubiquitination Assay (Immunoprecipitation-Western Blot)

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein.

Materials:

-

Cell lysate from PROTAC-treated cells

-

Primary antibody against the target protein

-

Protein A/G agarose beads

-

Wash buffer (e.g., cell lysis buffer)

-

Elution buffer (e.g., SDS sample buffer)

-

Primary antibody against ubiquitin

-

Other reagents for Western blotting as described in section 5.1

Procedure:

-

Immunoprecipitation: a. Incubate the cell lysate with the primary antibody against the target protein overnight at 4°C with gentle rotation.[12] b. Add Protein A/G agarose beads and incubate for another 1-3 hours at 4°C.[12] c. Pellet the beads by centrifugation and wash them several times with wash buffer.[12]

-

Elution: Resuspend the beads in elution buffer and boil to release the immunoprecipitated proteins.

-

Western Blotting: a. Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. b. Probe the membrane with a primary antibody against ubiquitin to detect the poly-ubiquitinated target protein, which will appear as a high-molecular-weight smear.[13] c. As a control, a separate blot can be probed with the target protein antibody to confirm successful immunoprecipitation.

Ternary Complex Formation Assay (NanoBRET™)

The NanoBRET™ assay is a live-cell, proximity-based assay to measure the formation of the ternary complex.[14][15]

Materials:

-

Cells expressing the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor)

-

HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor)

-

PROTAC compound

-

NanoBRET™ Nano-Glo® Substrate

-

Luminometer with appropriate filters

Procedure:

-

Cell Preparation: Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion. Plate the cells in a suitable assay plate.[1][14]

-

Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag® fusion protein.[1]

-

PROTAC Treatment: Add a dilution series of the PROTAC to the cells to induce ternary complex formation.[1]

-

Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission signals.[1]

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Conclusion

PROTAC technology represents a paradigm shift in drug discovery, offering a powerful new modality for targeting disease-causing proteins. The success of a PROTAC is intricately linked to the rational design of its three components, with the linker playing a particularly critical role in dictating its efficacy. Through a systematic approach to linker optimization, guided by quantitative cellular and biochemical assays, researchers can unlock the full therapeutic potential of this transformative technology. This guide provides a foundational framework for scientists and drug developers to navigate the complexities of PROTAC design and evaluation, ultimately accelerating the development of novel protein-degrading therapeutics.

References

- 1. promega.com [promega.com]

- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 9. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ulab360.com [ulab360.com]

- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]

- 15. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]

A Comprehensive Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1][2] This reaction's exceptional efficiency, high regioselectivity, and broad functional group tolerance have cemented its role in diverse scientific fields, including drug discovery, materials science, and bioconjugation.[1][3] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often necessitates harsh conditions and results in a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant demonstrates a remarkable rate acceleration of 10⁷ to 10⁸ and exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer.[2][4] This guide provides an in-depth exploration of the fundamental principles of the CuAAC reaction, its mechanistic intricacies, quantitative parameters, and detailed experimental protocols.

Core Principles and Mechanism

The CuAAC reaction is a highly efficient and selective method for forming a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[3][5] The reaction is robust, proceeding reliably over a broad temperature range and in various solvents, including aqueous media, and is tolerant of a wide pH range (typically 4 to 12).[2][6]

The currently accepted mechanism for the CuAAC reaction involves a dinuclear copper intermediate, a pathway supported by extensive kinetic and computational studies.[1][4] This dinuclear mechanism provides a more complete explanation for the significant rate enhancement observed compared to a mononuclear pathway.[1]

The catalytic cycle can be broken down into the following key steps:

-

Formation of the Copper(I) Acetylide: The reaction initiates with the coordination of the copper(I) catalyst to the terminal alkyne. This interaction lowers the pKa of the acetylenic proton, facilitating its removal and the formation of a copper(I) acetylide intermediate.[7]

-

Coordination of the Azide: The organic azide then coordinates to a second copper(I) center.

-

Cycloaddition: The coordinated azide and acetylide undergo a cycloaddition reaction, forming a six-membered copper metallacycle intermediate.[2]

-

Ring Contraction and Product Formation: This intermediate then undergoes ring contraction to a triazolyl-copper derivative.[2]

-

Protonolysis and Catalyst Regeneration: The final step is the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.[1]

Figure 1: The dinuclear catalytic cycle of the CuAAC reaction.

The Crucial Role of Ligands

While the CuAAC reaction can proceed with a simple copper(I) salt, the use of accelerating ligands is often crucial, particularly in biological applications.[8] These ligands serve several important functions:

-

Stabilization of the Copper(I) Oxidation State: Copper(I) is prone to oxidation to the inactive copper(II) state. Ligands protect the copper(I) center from oxidation, ensuring a sufficient concentration of the active catalyst.[9][10]

-

Increased Reaction Rate: Ligands can significantly accelerate the reaction rate, in some cases by several thousand times compared to the ligand-free process.[8]

-

Enhanced Biocompatibility: By stabilizing the copper(I) and allowing for lower catalyst concentrations, ligands reduce the cytotoxicity associated with copper, making the reaction more suitable for use in living systems.[6][9]

A variety of ligands have been developed for the CuAAC reaction, with tris(triazolylmethyl)amines and their derivatives being particularly effective.

| Ligand | Common Name/Acronym | Key Features |

| Tris(benzyltriazolylmethyl)amine | TBTA | One of the first widely used ligands, significantly accelerates the reaction and stabilizes Cu(I).[11] |

| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | A water-soluble ligand that reduces the toxicity of the copper catalyst and is highly effective in bioconjugation.[6] |

| Tris(2-benzimidazolylmethyl)amine | Superior under conditions of low catalyst loading and high substrate concentration.[8] | |

| Bathocuproine Disulfonate | BTTES | A water-soluble ligand that enhances reaction efficiency.[9] |

| N-alkylimidazoles | Monodentate ligands that can provide a favorable environment around the copper center for a variety of substrates.[12] |

Quantitative Reaction Parameters

The efficiency of the CuAAC reaction is influenced by several key parameters. The following table summarizes typical ranges for these parameters in both small molecule synthesis and bioconjugation applications.

| Parameter | Small Molecule Synthesis | Bioconjugation (Aqueous) | Source(s) |

| Copper Source | Cu(I) salts (e.g., CuI, CuBr) or in situ reduction of Cu(II) salts (e.g., CuSO₄) | In situ reduction of CuSO₄ with sodium ascorbate is most common.[13] | [11][14][15] |

| Catalyst Loading | 0.25 - 5 mol% | 0.25 - 1 mM | [13] |

| Ligand:Copper Ratio | 1:1 to 2:1 | 2:1 to 5:1 | [13] |

| Reducing Agent | 5 - 10 mol% (or stoichiometric with Cu(II)) | Excess (e.g., 5 mM) to maintain the Cu(I) state.[15] | [13] |

| Solvent | Organic solvents (e.g., tBuOH/H₂O, THF, DMF) | Aqueous buffers (e.g., PBS) | [2][3] |

| Temperature | Room temperature to elevated temperatures (e.g., 60-100 °C) | Room temperature | [3][14] |

| Reaction Time | Minutes to several hours | 30-60 minutes, or longer for dilute solutions | [16][17] |

Experimental Protocols

The following are representative protocols for performing the CuAAC reaction in both a standard organic synthesis setting and for a bioconjugation application.

Protocol 1: Standard CuAAC for Small Molecule Synthesis

This protocol is a general procedure for the reaction of a terminal alkyne with an azide in an organic/aqueous solvent mixture.

Materials:

-

Terminal Alkyne (e.g., Phenylacetylene)

-

Azide (e.g., Benzyl Azide)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Ligand (e.g., THPTA)

-

Solvent (e.g., 1:1 mixture of t-butanol and water)

Procedure:

-

In a reaction vessel, dissolve the terminal alkyne (1.0 mmol) and the azide (1.2 mmol, 1.2 equivalents) in the chosen solvent mixture (5 mL).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 10 mol%) in deionized water (1 mL).

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol, 5 mol%) and the ligand (e.g., THPTA, 0.05 mmol, 5 mol%) in deionized water (1 mL).

-

Add the copper/ligand solution to the alkyne/azide mixture and stir for 5 minutes.

-

Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

-

Stir the reaction vigorously at room temperature for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: CuAAC for Antibody-Drug Conjugate (ADC) Bioconjugation

This protocol outlines the steps for conjugating an azide-modified drug to an alkyne-modified antibody.

Materials:

-

Alkyne-modified Antibody

-

Azide-modified Drug

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the drug

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 200 mM stock solution of THPTA in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water.

-

Dissolve the azide-modified drug in DMSO or DMF to a suitable concentration.

-

-

Copper-Ligand Complex Formation:

-

In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio.

-

Allow the mixture to stand for a few minutes to form the Cu(I)-THPTA complex.[16]

-

-

Conjugation Reaction:

-

In a separate reaction tube, combine the alkyne-modified antibody solution with the azide-modified drug (a typical molar ratio is 1:4 to 1:10).[16]

-

Add the pre-formed Cu(I)/THPTA complex to the antibody-drug mixture (typically 25 equivalents relative to the azide).[16]

-

Initiate the reaction by adding sodium ascorbate (typically 40 equivalents relative to the azide).[16]

-

Gently mix the reaction and incubate at room temperature for 30–60 minutes, protecting the reaction from light.[16]

-

-

Purification:

-

Purify the resulting ADC using size-exclusion chromatography or affinity purification to remove unreacted drug, catalyst, and other small molecules.[16]

-

-

Characterization:

-

Analyze the final ADC product to determine the drug-to-antibody ratio (DAR), purity, and conjugation efficiency.

-

Figure 2: General experimental workflow for a CuAAC reaction.

Applications in Drug Development and Research

The CuAAC reaction has found widespread use in the pharmaceutical and biotechnology industries due to its bioorthogonality and reliability.[18] Key applications include:

-

Antibody-Drug Conjugates (ADCs): CuAAC is used to attach potent cytotoxic drugs to antibodies, creating targeted cancer therapies.[16]

-

Peptide and Protein Engineering: Site-specific modification of proteins and peptides to introduce new functionalities.[19]

-

Nucleic Acid Modification: Labeling and modification of DNA and RNA for diagnostic and therapeutic applications.[20]

-

Metabolic Labeling: Introduction of azide or alkyne handles into biomolecules in living cells for subsequent visualization and analysis.[19]

-

Drug Discovery: Rapid synthesis of compound libraries for high-throughput screening.[5]

Conclusion

The copper-catalyzed azide-alkyne cycloaddition is a powerful and versatile chemical transformation that has revolutionized the way scientists approach the synthesis and modification of complex molecules. Its high efficiency, selectivity, and biocompatibility have made it an indispensable tool in drug development, chemical biology, and materials science. A thorough understanding of its mechanism, the role of ligands, and optimal reaction conditions is essential for researchers looking to harness the full potential of this remarkable "click" reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. bioclone.net [bioclone.net]

- 4. benchchem.com [benchchem.com]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Click reaction ligands | BroadPharm [broadpharm.com]

- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. jenabioscience.com [jenabioscience.com]

- 16. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. vectorlabs.com [vectorlabs.com]

- 20. glenresearch.com [glenresearch.com]

Methodological & Application